This compound is cataloged in various chemical databases, including PubChem and Sigma-Aldrich, where it is often listed for research purposes. The molecular formula of Methyl (2S,4S)-4-(4-ethoxyphenoxy)-2-pyrrolidinecarboxylate is , with a molecular weight of 265.30 g/mol . It is primarily used in organic synthesis and has potential applications in pharmaceuticals and materials science.
The synthesis of Methyl (2S,4S)-4-(4-ethoxyphenoxy)-2-pyrrolidinecarboxylate typically involves multi-step organic reactions. A general synthetic route can be outlined as follows:
Optimization of these synthetic routes is crucial for maximizing yield and purity, often involving controlled reaction conditions such as temperature and pressure, as well as purification techniques like recrystallization or chromatography .
The molecular structure of Methyl (2S,4S)-4-(4-ethoxyphenoxy)-2-pyrrolidinecarboxylate features a pyrrolidine ring that contributes to its cyclic nature and potential biological activity. The stereochemistry at the 2 and 4 positions is significant, influencing the compound's interactions with biological targets.
InChI=1S/C14H19NO4/c1-3-18-14(17)12-8-15(19-10-12)20-11-6-4-5-7-13(11)16/h3-7,10,12H,8-9H2,1-2H3/t12-,14-/m0/s1
CCOC1=CC=C(C=C1)OCC2CC(NC(=O)OC)C(C)=O
The presence of both aliphatic and aromatic components in its structure suggests diverse interactions with biological macromolecules .
Methyl (2S,4S)-4-(4-ethoxyphenoxy)-2-pyrrolidinecarboxylate can participate in various chemical reactions typical for esters and amines:
These reactions are essential for modifying the compound to explore its derivatives and potential biological activities .
The mechanism of action for Methyl (2S,4S)-4-(4-ethoxyphenoxy)-2-pyrrolidinecarboxylate depends on its specific biological targets. It may interact with enzymes or receptors within biological systems, modulating their activity through competitive inhibition or allosteric modulation.
Research into similar compounds suggests that they could interact with neurotransmitter receptors or enzymes involved in metabolic pathways. Detailed biochemical studies are necessary to elucidate the precise mechanisms involved .
Methyl (2S,4S)-4-(4-ethoxyphenoxy)-2-pyrrolidinecarboxylate exhibits several physical and chemical properties that are critical for its applications:
These properties influence its handling in laboratory settings and potential applications in various fields .
Methyl (2S,4S)-4-(4-ethoxyphenoxy)-2-pyrrolidinecarboxylate has several scientific applications:
The versatility of this compound emphasizes its importance across multiple scientific disciplines .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2